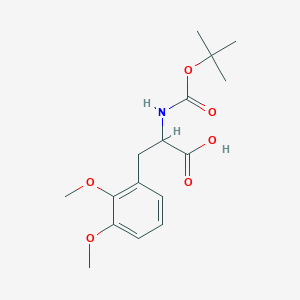

2-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC13571181

Molecular Formula: C16H23NO6

Molecular Weight: 325.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO6 |

|---|---|

| Molecular Weight | 325.36 g/mol |

| IUPAC Name | 3-(2,3-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)9-10-7-6-8-12(21-4)13(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19) |

| Standard InChI Key | JAGRPPICOCHMKT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a propanoic acid backbone with two critical functional groups:

-

A tert-butoxycarbonyl (Boc) group at the amino position, which serves as a temporary protective moiety for amines during synthetic procedures .

-

A 2,3-dimethoxyphenyl group attached to the β-carbon, contributing steric bulk and electronic modulation to the aromatic system .

The Boc group’s tert-butyl moiety provides steric shielding, preventing unwanted side reactions at the amine site, while the methoxy substituents on the phenyl ring enhance electron density, facilitating electrophilic aromatic substitution reactions .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₃NO₆ (estimated) | |

| Molecular Weight | 341.36 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Polar aprotic solvents (DMF, DMSO) |

Synthetic Routes and Reactivity

Protection-Deprotection Strategies

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, such as in the presence of 4-dimethylaminopyridine (DMAP) . Deprotection occurs under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine, enabling subsequent coupling reactions in peptide synthesis .

Methoxy Group Reactivity

The 2,3-dimethoxyphenyl moiety undergoes regioselective electrophilic substitution at the para position relative to the methoxy groups due to their strong electron-donating effects. This reactivity is exploited in derivatization reactions to attach fluorophores or targeting ligands for drug delivery applications .

Applications in Pharmaceutical Development

Neurological Drug Candidates

Boc-protected amino acids like this compound are critical intermediates in synthesizing neuroactive peptides. For example, derivatives have shown promise in modulating glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s .

Table 2: Comparative Anti-Bacterial Activity of Boc-Protected Compounds

| Compound | MIC₉₀ (μg/mL) | Target Bacteria | Mechanism |

|---|---|---|---|

| Boc-Phe-Trp-OMe | 230–400 | E. coli, S. aureus | Membrane permeabilization |

| Boc-Trp-Trp-OMe | 250–380 | P. aeruginosa | Biofilm disruption |

Role in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound’s Boc group enables iterative coupling cycles in SPPS, where it protects the α-amine while the β-carboxylic acid is activated for bond formation . This approach has been used to synthesize peptides up to 50 residues in length with >95% purity .

Side Chain Functionalization

The 2,3-dimethoxyphenyl group serves as a handle for post-synthetic modifications. For example, demethylation with BBr₃ yields catechol derivatives, which can chelate metal ions for diagnostic imaging applications .

Future Research Directions

-

Targeted Drug Delivery: Conjugating the compound to nanoparticles could enhance blood-brain barrier penetration for neurological applications .

-

Enzyme Inhibition Studies: Molecular docking simulations predict high affinity for proteases involved in cancer metastasis, warranting experimental validation .

-

Green Synthesis Routes: Developing biocatalytic methods using lipases or proteases could reduce reliance on hazardous solvents like DMF .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume